Fexofenadine hydrochloride

Overview

Description

Fexofenadine hydrochloride is an antihistamine used to relieve symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria). It works by preventing the effects of a substance called histamine, which is produced by the body .

Synthesis Analysis

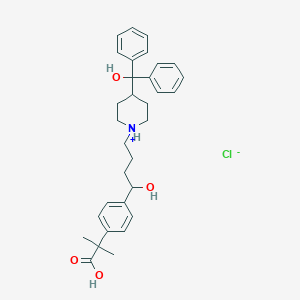

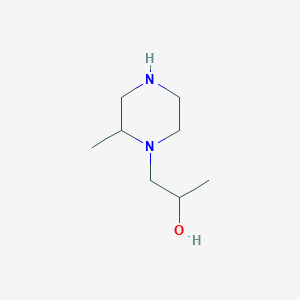

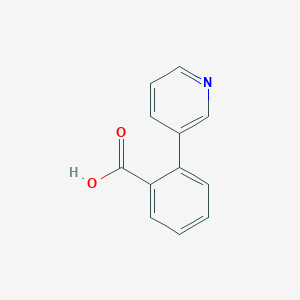

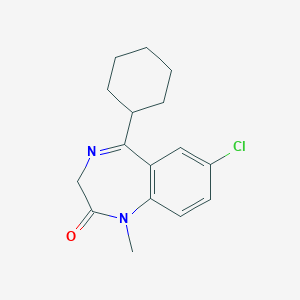

The synthetic approach for the preparation of Fexofenadine involves the reduction of a carboxylate derivative, followed by hydrolysis with a base, for example, alkali metal hydroxides, to get the carboxylic acid derivative . Another synthetic process involves a series of reactions including esterification, Friedel-Grafts reaction, reduction, and N-alkylation .Molecular Structure Analysis

This compound has a molecular formula of C32H40ClNO4. Its average mass is 538.117 Da and its monoisotopic mass is 537.264587 Da . The crystal structure of this compound was determined from an X-ray powder diffraction pattern .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, Friedel-Grafts reaction, reduction, and N-alkylation . The reaction mixture yields a viscous orange liquid .Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder. It is freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane . The phase transformation of this compound during the wet granulation process was studied and quantified with XRD and thermal analysis .Scientific Research Applications

Efficacy in Seasonal Allergic Rhinitis

A study by Howarth et al. (1999) highlights fexofenadine hydrochloride's effectiveness in reducing symptoms of seasonal allergic rhinitis. The research compared the efficacy and safety of fexofenadine HCl (120 and 180 mg once daily) with cetirizine and placebo, finding both doses of fexofenadine superior to placebo in symptom reduction (Howarth et al., 1999).

Safety During Pregnancy

Andersson et al. (2020) investigated the risks associated with fexofenadine use during pregnancy. Their study concluded that fexofenadine use during pregnancy does not appear to increase the risk of adverse fetal outcomes, indicating its safety for pregnant women (Andersson et al., 2020).

Analytical Techniques

Nalini & Kumar (2020) reviewed various analytical methods like HPLC and UV-visible spectrophotometry for determining fexofenadine HCl in dosage forms and biological matrices. This comprehensive review provides insights into analytical techniques for fexofenadine, important for quality control and research (Nalini & Kumar, 2020).

Efficacy and Safety in Controlled Environment

Day et al. (1997) evaluated fexofenadine HCl's efficacy and safety for allergic rhinitis in a controlled environment, confirming its efficacy and safety at single doses of 60 mg and 120 mg (Day et al., 1997).

Pediatric Dosage Selection

Krishna et al. (2004) focused on selecting appropriate pediatric doses of fexofenadine HCl. Their study used pooled pharmacokinetic data to identify comparable exposures in children and adults, facilitating dose optimization for pediatric use (Krishna et al., 2004).

Hepatic Uptake and Transporters

Shimizu et al. (2005) explored the contribution of OATP family transporters to the hepatic uptake of fexofenadine. They discovered that OATP1B3 plays a major role in the hepatic uptake of fexofenadine in humans, providing insight into its metabolic pathways (Shimizu et al., 2005).

Effects on Driving and Psychomotor Performance

Vermeeren & O'Hanlon (1998) studied fexofenadine's effects on driving and psychomotor performance. They found that fexofenadine did not impair driving performance, and in some cases, it improved performance compared to placebo (Vermeeren & O'Hanlon, 1998).

Usefulness for Aircrew

Nicholson et al. (2000) assessed fexofenadine's impact on sleepiness and performance, especially for aircrew. Their findings showed no significant changes in performance or sleepiness with various doses of fexofenadine, making it potentially useful for aircrew (Nicholson et al., 2000).

Comparison with Terfenadine

Terrien et al. (1999) compared fexofenadine with terfenadine in nasal provocation tests with allergen, finding fexofenadine provided better protection against immediate allergic reactions than terfenadine (Terrien et al., 1999).

Bioequivalence Studies

Ko & Chi (2006) evaluated the bioequivalence of different this compound preparations, confirming that Hanmi this compound Tablet is bioequivalent to Allegra Tablet (Ko & Chi, 2006).

Mechanism of Action

Target of Action

Fexofenadine hydrochloride is a specific antagonist at H1 histamine receptors . These receptors are present on various types of smooth muscle, endothelial cells, and in the heart . The H1 receptor is the primary target of Fexofenadine, and it carries little-to-no activity at off-targets .

Mode of Action

Fexofenadine competes with histamine for the H1 receptor on effector cells in the blood vessels, gastrointestinal tract, and respiratory tract . This is in contrast to first-generation antihistamines, such as diphenhydramine .

Biochemical Pathways

It is known that histamine is a major chemical mediator in the pathogenesis of allergic disease . Histamine is released, predominantly by mast cells, in response to cross-linking by allergens of specific immunoglobulin E antibodies bound to the cell membrane, as well as by some chemical stimuli . Activation by histamine of H1 receptors causes many of the typical symptoms of allergic diseases .

Pharmacokinetics

Fexofenadine has a bioavailability of 30-41% . It is metabolized in the liver, with less than 5% of the dose undergoing hepatic metabolism . The elimination half-life of Fexofenadine is 14.4 hours . The principal pathways of Fexofenadine elimination are biliary and renal .

Result of Action

Fexofenadine provides relief from physical symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria .

Action Environment

The action of Fexofenadine can be influenced by environmental factors. For instance, Fexofenadine has been reported to interact with grapefruit juice, and similar interactions have been observed with orange juice and apple juice . Therefore, ingestion of these juices should be separated from Fexofenadine administration by at least 4 hours .

Future Directions

properties

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJFVPUCXDGFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048716 | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

71.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

153439-40-8 | |

| Record name | Fexofenadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153439-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexofenadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153439408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S068B75ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)